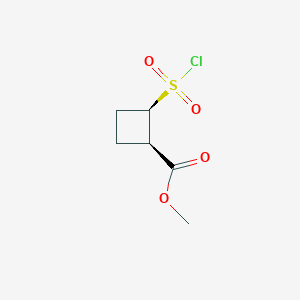![molecular formula C7H10O B13007001 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest due to its highly strained three-dimensional framework, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 2-{Bicyclo[1.1.1]pentan-1-yl}acetic acid.
Reduction: 2-{Bicyclo[1.1.1]pentan-1-yl}ethanol.
Substitution: Depending on the substituents introduced, various functionalized derivatives of the bicyclo[1.1.1]pentane core.
Wissenschaftliche Forschungsanwendungen
2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde is primarily related to its ability to act as a bioisostere. By replacing traditional aromatic rings with the bicyclo[1.1.1]pentane core, this compound can alter the physicochemical properties of molecules, leading to improved solubility, stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound, often used as a core structure for various derivatives.
Cubane: Another highly strained hydrocarbon with similar applications in drug design and materials science.
Adamantane: A tricyclic hydrocarbon used in similar contexts for its unique structural properties.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde stands out due to its aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
2-(1-bicyclo[1.1.1]pentanyl)acetaldehyde |
InChI |
InChI=1S/C7H10O/c8-2-1-7-3-6(4-7)5-7/h2,6H,1,3-5H2 |
InChI-Schlüssel |
JSACPFWAGNVKKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B13006919.png)
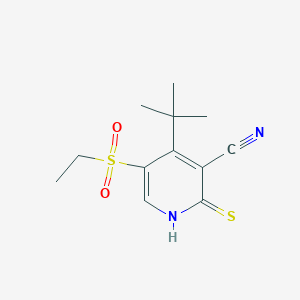
![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13006929.png)
![Methyl3-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13006936.png)
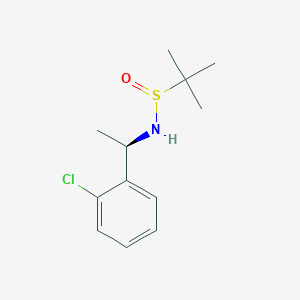
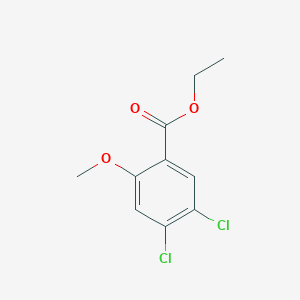
![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)
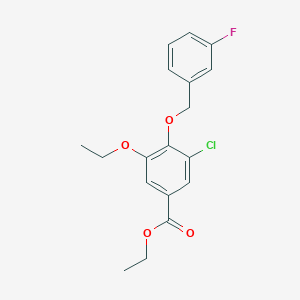
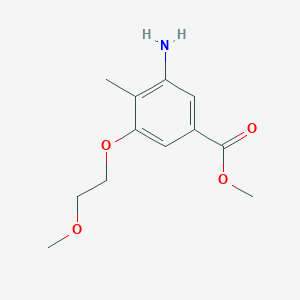
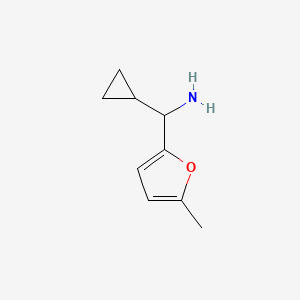
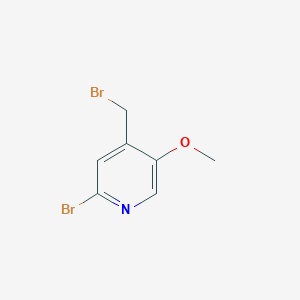
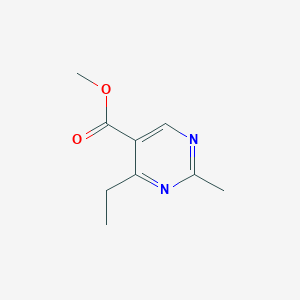
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
